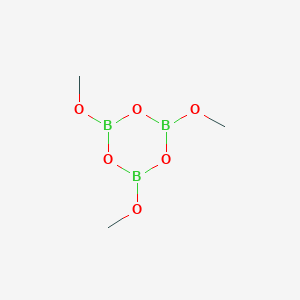

Trimethoxyboroxine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56370. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4,6-trimethoxy-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9B3O6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMOJHVRFMOIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9B3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051514 | |

| Record name | Trimethoxycyclotriboroxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; mp = 10 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Boroxin, 2,4,6-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxyboroxine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-24-9 | |

| Record name | Trimethoxyboroxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boroxin, 2,4,6-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoxyboroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boroxin, 2,4,6-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxycyclotriboroxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triboron trimethyl hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trimethoxyboroxine (CAS No. 102-24-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxyboroxine (TMB), with the Chemical Abstracts Service (CAS) number 102-24-9, is a versatile organoboron compound with a unique cyclic structure. This technical guide provides an in-depth overview of its identification, chemical and physical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative data in structured tables. Furthermore, logical workflows and reaction mechanisms are visualized using diagrams to facilitate a deeper understanding of its utility in various scientific domains.

Identification and Properties

This compound is a colorless, clear liquid characterized by a six-membered ring of alternating boron and oxygen atoms, with methoxy (B1213986) groups attached to each boron atom.[1][2] It is also known by several synonyms, including 2,4,6-Trimethoxy-1,3,5,2,4,6-trioxatriborinane, Boric acid (H₃B₃O₆), trimethyl ester, and TMBX.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is notably sensitive to moisture and air, reacting with water.[1][3] This reactivity is a key consideration for its handling and storage, which should be under ambient temperatures in a tightly sealed container.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉B₃O₆ | [1][2][3] |

| Molecular Weight | 173.53 g/mol | [1][4] |

| Appearance | Clear colorless liquid | [1] |

| Melting Point | 10 °C | |

| Boiling Point | 130 °C | [2] |

| Density | 1.195 - 1.216 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4 | |

| Vapor Pressure | 30 mmHg at 25 °C | |

| Flash Point | 9 °C (closed cup) | [5] |

| Water Solubility | Reacts | [1] |

| Stability | Air and moisture sensitive | [2] |

Spectroscopic Data

The structural identification of this compound is routinely confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.40 (s, 9H) | [3] |

| ¹¹B NMR (THF) | δ 19.2 (s) | [6] |

| ¹³C NMR (THF) | δ 51.6 (s) | [6] |

| FT-IR (cm⁻¹) | 3200-3400 (B-O-H partial), 3000-2800 (aliphatic C-H), 1550-1410 (CH₃ deformation), 1390 (B-O), 1040 (B-H non-apical) | [3][7] |

Synthesis and Characterization

This compound can be synthesized through various methods, with one common and efficient laboratory-scale procedure involving a two-step process starting from boric acid and methanol (B129727).[2][3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the work of Sürdem (2019).[3]

Step 1: Synthesis of Trimethyl Borate (B1201080) (Precursor)

-

To a 3 L reactor system, add boric acid (250 g, 4.04 mol) and methanol (515 mL, 20.20 mol).

-

Heat the mixture to 70 °C and stir for 3 hours.

-

To the resulting trimethyl borate/methanol azeotropic mixture, partially add lithium chloride until phase separation is observed.

-

Separate the product using an extraction funnel to obtain trimethyl borate as a colorless liquid.

Step 2: Synthesis of this compound

-

In a 3 L reactor system equipped with a Dean-Stark apparatus, combine boric acid (62 g, 1.02 mol) and trimethyl borate (107 g, 2.05 mol) in 515 mL of cyclohexane (B81311).

-

Heat the mixture to reflux and stir for 3 hours.

-

Monitor the reaction by observing the amount of methanol collected in the Dean-Stark trap (approximately 120 mL).

-

Upon completion, the cyclohexane solution contains the this compound product.

Experimental Protocol: Characterization

¹H NMR Spectroscopy

-

Prepare a sample by dissolving a small amount of the synthesized this compound in deuterated chloroform (B151607) (CDCl₃).

-

Acquire the spectrum using a 400 MHz NMR spectrometer.

-

The presence of a singlet peak around 3.40 ppm is indicative of the nine equivalent protons of the three methoxy groups.[3]

FT-IR Spectroscopy

-

Obtain the FT-IR spectrum of the neat liquid sample using a KBr window.

-

Characteristic absorption bands should be observed for B-O bonds (around 1390 cm⁻¹) and aliphatic C-H stretching (3000-2800 cm⁻¹).[3][7]

Applications

This compound is a versatile reagent with applications in various fields of chemistry.[1]

Organic Synthesis

This compound and related boronic esters are key reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[8][9] This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Polymer Chemistry and Materials Science

This compound serves as a curing agent for epoxy resins and as a flame retardant.[1][10] As a curing agent, it can initiate the polymerization of epoxy resins.[11][12] In its role as a flame retardant, it is believed to form a protective glassy layer upon combustion, thereby inhibiting the burning process.[2][6]

Other Applications

This compound is also utilized as an electrolyte additive in lithium-ion batteries to enhance performance, and as a derivatizing agent in gas chromatography (GC) to improve the volatility and detection of analytes with active hydrogen atoms.[2][10][13]

Safety Information

This compound is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[5][14] It should be handled with appropriate personal protective equipment, including gloves, goggles, and a face shield, in a well-ventilated area away from heat and ignition sources.[1][5]

Conclusion

This compound (CAS No. 102-24-9) is a valuable and versatile chemical intermediate with a well-defined profile of properties and reactivity. Its utility in organic synthesis, polymer chemistry, and materials science is well-established. A thorough understanding of its synthesis, handling requirements, and reaction mechanisms is crucial for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important organoboron compound.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Journal of Boron » Submission » Synthesis and characterization of trimethoxy boroxine [dergipark.org.tr]

- 6. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. exaly.com [exaly.com]

- 11. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]

- 12. threebond.co.jp [threebond.co.jp]

- 13. gcms.cz [gcms.cz]

- 14. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide on the Core Uses of Trimethoxyboroxine in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Trimethoxyboroxine, a cyclic anhydride (B1165640) of methylboronic acid, is a versatile and reactive organoboron compound with a wide range of applications in modern chemistry. Its unique structure, featuring a six-membered ring of alternating boron and oxygen atoms with methoxy (B1213986) substituents, imparts distinct chemical properties that make it a valuable reagent in organic synthesis, a functional component in materials science, and a performance-enhancing additive in electrochemical systems. This technical guide provides a comprehensive overview of the fundamental uses of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key processes and relationships.

Physical and Chemical Properties

This compound is a colorless liquid that is sensitive to moisture and air.[1] It is soluble in many common organic solvents.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉B₃O₆ | [1] |

| Molecular Weight | 173.53 g/mol | [1] |

| Appearance | Clear colorless liquid | [1] |

| Density | 1.195 g/mL at 25 °C | [3] |

| Boiling Point | 130 °C | [3] |

| Melting Point | 10 °C | [3] |

| Flash Point | 9 °C (closed cup) | [3] |

| Refractive Index (n20/D) | 1.4 | [3] |

| Vapor Pressure | 30 mmHg (25 °C) | [3] |

| Solubility | Reacts with water; soluble in organic solvents like ethanol (B145695) and acetone | [1][4] |

Core Applications in Chemistry

The utility of this compound spans several key areas of chemical research and development, primarily driven by the reactivity of its boron centers.

Organic Synthesis: A Precursor to Boronic Acids and Borinic Acids

One of the most significant applications of this compound is as a precursor for the synthesis of aryl- and alkylboronic acids and their derivatives. These compounds are crucial building blocks in a variety of organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5][6]

The synthesis typically involves the reaction of this compound with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). The nucleophilic carbon of the organometallic reagent attacks the electrophilic boron atom of the boroxine (B1236090) ring, leading to the formation of a boronate intermediate. Subsequent hydrolysis under acidic conditions yields the desired boronic acid.[2][7]

A similar methodology can be employed for the synthesis of borinic acids (R₂BOH) by using two equivalents of the organometallic reagent.[8]

This protocol provides a representative procedure for the synthesis of an arylboronic acid using a Grignard reagent and a borate (B1201080) ester, which is analogous to using this compound.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (or an equivalent amount of this compound)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. A solution of 4-bromoanisole (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. The remaining 4-bromoanisole solution is then added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

Borylation: The Grignard solution is cooled to 0 °C in an ice bath. A solution of trimethyl borate (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is stirred at room temperature for 2 hours.

-

Hydrolysis and Work-up: The reaction mixture is cooled again to 0 °C and quenched by the slow addition of 1 M HCl. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude 4-methoxyphenylboronic acid, which can be further purified by recrystallization.

Materials Science: Crosslinking Agent for Polymers

This compound serves as an effective crosslinking agent for various polymers, including polyethylene (B3416737), epoxy resins, and silicone elastomers.[9][10][11] The crosslinking process enhances the mechanical and thermal properties of the polymers, leading to materials with improved strength, stability, and durability.[12][13] The mechanism of crosslinking often involves the reaction of the B-O bonds in the boroxine ring with functional groups on the polymer chains, such as hydroxyl or silanol (B1196071) groups, to form stable covalent linkages.

The extent of crosslinking can be controlled by adjusting the concentration of this compound, the curing temperature, and the reaction time. This allows for the tuning of the final properties of the crosslinked polymer to meet the requirements of specific applications, such as in the fabrication of high-performance composites, adhesives, and coatings.[14][15]

Quantitative Data on Crosslinked Polymers:

The following table summarizes the effect of a peroxide crosslinking agent on the mechanical properties of high-density polyethylene (HDPE), which is representative of the improvements that can be achieved with crosslinking agents like this compound.

| Crosslinking Agent Content (%) | Impact Strength (kJ/m²) | Elongation at Break (%) |

| 0 | 4 | 20 |

| 0.5 - 0.7 | ~80 | ~550 |

| 1.5 | 64 | 360 |

Data adapted from a study on peroxide crosslinked HDPE, demonstrating the general effect of crosslinking on mechanical properties.[9]

Flame Retardant in Polymers

The incorporation of this compound into polymer matrices can significantly enhance their flame retardancy.[16] Boron-containing compounds, in general, are known to act as flame retardants through several mechanisms. During combustion, they can form a protective glassy char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of flammable volatile degradation products to the gas phase where combustion occurs.[17]

Furthermore, boron compounds can promote char formation, thereby reducing the amount of flammable material.[17] The effectiveness of this compound as a flame retardant can be quantified by measuring parameters such as the Limiting Oxygen Index (LOI) and the char yield from thermogravimetric analysis (TGA).[18][19]

Quantitative Data on Flame Retardancy:

The following table illustrates the effect of a boron-containing flame retardant on the flammability of a polymer, which is indicative of the performance that can be expected with this compound.

| Polymer System | Limiting Oxygen Index (LOI) (%) | Char Yield at 700°C (%) | UL-94 Classification |

| Neat Epoxy Resin | 22 | 15 | V-1 |

| Epoxy Resin + 15 wt% Boron-based FR | 30 | 35 | V-0 |

Representative data for a boron-based flame retardant in an epoxy resin.

Electrolyte Additive in Lithium-Ion Batteries

This compound has emerged as a promising electrolyte additive for improving the performance and cycle life of lithium-ion batteries, particularly those with high-nickel cathodes like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811).[20] When added to the electrolyte in small amounts (e.g., 1.0 wt%), it can form a stable cathode-electrolyte interphase (CEI). This protective layer suppresses the decomposition of the electrolyte at high potentials and inhibits the dissolution of transition metals from the cathode material during cycling.[20]

The electron-deficient nature of the boron atoms in this compound is also believed to enable it to coordinate with anions such as PF₆⁻ and F⁻, as well as trace amounts of water in the electrolyte, further enhancing the stability of the battery system.[20]

The addition of this compound as an electrolyte additive has been shown to significantly improve the cycling stability of high-voltage lithium-ion batteries.

| Additive Concentration (wt%) | Cathode | Voltage Range (V) | Cycle Number | Capacity Retention (%) |

| 0 | Li | NCM811 | 2.8 - 4.5 | |

| 1.0 | Li | NCM811 | 2.8 - 4.5 |

Data from a study on the effect of this compound in Li||NCM811 cells cycled at 0.5C.[20]

This protocol outlines the general steps for evaluating the performance of this compound as an electrolyte additive in a lithium-ion battery.

Materials and Equipment:

-

NCM811 cathode and graphite anode coin cells (or pouch cells)

-

Baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and ethyl methyl carbonate)

-

This compound

-

Battery cycler (e.g., galvanostat/potentiostat)

-

Electrochemical impedance spectroscopy (EIS) analyzer

-

Glovebox with an inert atmosphere (e.g., argon)

Procedure:

-

Electrolyte Preparation: Inside a glovebox, prepare the electrolyte solutions. The baseline electrolyte is used as a control. A second batch of electrolyte is prepared by adding a specific weight percentage of this compound (e.g., 1.0 wt%) to the baseline electrolyte.

-

Cell Assembly: Assemble the coin cells or pouch cells inside the glovebox using the prepared electrolytes.

-

Formation Cycling: Perform initial formation cycles at a low C-rate (e.g., C/20) to form a stable solid-electrolyte interphase (SEI) on the anode.

-

Performance Cycling: Cycle the cells at a desired C-rate (e.g., 0.5C) within a specific voltage window (e.g., 2.8 V to 4.5 V) for a designated number of cycles (e.g., 200 cycles). Record the charge and discharge capacities for each cycle.

-

Data Analysis: Calculate the capacity retention as the percentage of the initial discharge capacity remaining after a certain number of cycles. Calculate the coulombic efficiency as the ratio of the discharge capacity to the charge capacity for each cycle.

-

Electrochemical Impedance Spectroscopy (EIS): Periodically perform EIS measurements at a set state of charge to monitor the changes in cell impedance during cycling.

Conclusion

This compound is a highly valuable and versatile compound in modern chemistry. Its utility as a precursor to boronic acids underpins its importance in synthetic organic chemistry, particularly for carbon-carbon bond formation. In materials science, its ability to act as a crosslinking agent and a flame retardant offers pathways to developing polymers with enhanced physical and safety properties. Furthermore, its emerging role as an electrolyte additive highlights its potential to address critical challenges in energy storage technologies. The continued exploration of this compound's reactivity and applications is expected to lead to further innovations across various scientific and industrial fields.

References

- 1. guidechem.com [guidechem.com]

- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 3. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. protolabs.com [protolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]

- 9. Structures and impact strength variation of chemically crosslinked high-density polyethylene: effect of crosslinking density - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparison between electron-beam and chemical crosslinking of silicone rubber [inis.iaea.org]

- 12. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermal degradation and flame retardancy of nylon 6/aluminum methylmethoxy phosphonate composites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arxiv.org [arxiv.org]

- 15. glorysungroup.com [glorysungroup.com]

- 16. Journal of Boron » Submission » Synthesis and characterization of trimethoxy boroxine [dergipark.org.tr]

- 17. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 18. specialchem.com [specialchem.com]

- 19. researchgate.net [researchgate.net]

- 20. 4-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

trimethoxyboroxine synthesis reaction mechanism

An In-depth Technical Guide to the Synthesis of Trimethoxyboroxine

Executive Summary

This compound, a cyclic trimer with a six-membered ring of alternating boron and oxygen atoms, is a compound of significant industrial and academic interest. Its utility spans from being a fire extinguisher and smoke suppressant to an electrolyte additive in lithium-ion batteries and a catalyst in polymerization reactions[1][2][3][4]. This document provides a comprehensive technical overview of the synthesis of this compound, focusing on its reaction mechanism, detailed experimental protocols, and relevant physicochemical data. The primary synthesis route discussed is the cost-effective and high-yield reaction between boric acid and trimethyl borate (B1201080), which is itself synthesized from boric acid and methanol[1].

Synthesis Overview and Reaction Mechanism

The most common and economically viable synthesis of this compound is a two-step process. First, trimethyl borate is synthesized via the esterification of boric acid with methanol (B129727). Subsequently, this compound is formed through the reaction of trimethyl borate with additional boric acid in an azeotropic distillation setup to remove the methanol byproduct[1].

Step 1: Synthesis of Trimethyl Borate (Precursor)

The formation of trimethyl borate is a Fischer esterification reaction. Boric acid, a Lewis acid, reacts with methanol. The reaction proceeds by nucleophilic attack of methanol on the boron atom, followed by the elimination of water. This process occurs three times to yield trimethyl borate.

Step 2: Synthesis of this compound

The core of the synthesis is the condensation reaction between boric acid and trimethyl borate to form the stable six-membered boroxine (B1236090) ring[1]. This reaction is analogous to the self-condensation of boronic acids, which proceeds through the elimination of water to form a boroxine[5][6]. In this case, methanol is the molecule eliminated.

The mechanism involves the following key steps:

-

Lewis Acid-Base Adduct Formation : A hydroxyl group from boric acid acts as a nucleophile, attacking the electrophilic boron atom of trimethyl borate.

-

Intermediate Formation : A tetracoordinate boron intermediate is formed.

-

Methanol Elimination : A molecule of methanol is eliminated, forming a B-O-B linkage.

-

Ring Formation : This condensation process repeats, leading to the formation of the thermodynamically stable six-membered (B-O)₃ ring of this compound. Driving the reaction to completion is achieved by removing the methanol byproduct via azeotropic distillation[1].

Experimental Protocols

The following methodologies are adapted from the procedures described by Sürdem S. (2019) in the journal BORON[1].

Synthesis of Trimethyl Borate

-

Apparatus : A 3-liter reactor system equipped with a stirrer and heating mantle.

-

Reactants :

-

Boric Acid (H₃BO₃): 250 g (4.04 mol)

-

Methanol (CH₃OH): 515 mL (20.20 mol)

-

-

Procedure :

-

The boric acid and methanol are placed into the reactor.

-

The mixture is heated to 70°C and stirred for 3 hours.

-

To facilitate separation, lithium chloride is added portion-wise to the resulting trimethyl borate/methanol azeotropic mixture until phase separation is observed.

-

The product is separated using an extraction funnel.

-

-

Yield : 160 g (48% yield) of colorless liquid trimethyl borate[1].

Synthesis of this compound

-

Apparatus : A 3-liter reactor system equipped with a stirrer, heating mantle, and a 500 mL Dean-Stark apparatus for azeotropic distillation.

-

Reactants :

-

Boric Acid (H₃BO₃): 62 g (1.02 mol)

-

Trimethyl Borate (B(OCH₃)₃): 107 g (2.05 mol)

-

Solvent: Cyclohexane (B81311) (515 mL)

-

-

Procedure :

-

Boric acid, trimethyl borate, and cyclohexane are added to the reactor. The 1:2 molar ratio of boric acid to trimethyl borate was found to provide the best yield[1][2].

-

A Dean-Stark apparatus is fitted to the reactor to collect the methanol byproduct.

-

The mixture is heated to reflux and stirred for 3 hours. Cyclohexane is an ideal solvent as it is immiscible with methanol and has a boiling point (88°C) high enough to facilitate the reaction without decomposing the product[1].

-

The reaction progress is monitored by the amount of methanol collected in the Dean-Stark trap (approximately 120 mL).

-

After the reaction is complete, the product is isolated.

-

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃H₉B₃O₆ | [7][8] |

| Molecular Weight | 173.53 g/mol | [8] |

| Appearance | Clear, colorless liquid | [7] |

| Density | 1.195 g/mL at 25 °C | [8] |

| Boiling Point | 130 °C | [8] |

| Melting Point | 10 °C | [8] |

| Refractive Index (n20/D) | 1.4 | [8] |

| Flash Point | 9 °C (closed cup) | [8] |

Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, 400 MHz) | FT-IR (cm⁻¹) | References |

| Trimethyl Borate | δ 3.40-3.42 (s, 9H) | 3400-3200 (partial B-O-H), 3000-2800 (alphatic C-H), 1390 (B-O) | [1][9] |

| This compound | δ 3.74 (s, 9H) | 3000-2800 (alphatic C-H), 1320 (B-O), 1250 (B-O-B in ring) | [1][9][10] |

The downfield shift of the methyl protons in the ¹H NMR spectrum from ~3.4 ppm in trimethyl borate to 3.74 ppm in this compound indicates a change in the electronic environment around the protons, consistent with the formation of the boroxine ring structure[1][9].

Visualizations

Synthesis Workflow

Caption: High-level workflow for the two-step synthesis of this compound.

Proposed Reaction Mechanism

Caption: Proposed condensation mechanism for this compound formation.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Synthesis and characterization of trimethoxy boroxine | Semantic Scholar [semanticscholar.org]

- 3. Journal of Boron » Submission » Synthesis and characterization of trimethoxy boroxine [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. This compound 95 102-24-9 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Trimethoxyboroxine

This technical guide provides a comprehensive overview of the key physical properties of trimethoxyboroxine, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this organoboron compound.

Core Physical Properties of this compound

This compound, a colorless liquid at room temperature, is a heterocyclic compound with a six-membered ring consisting of alternating boron and oxygen atoms, with methoxy (B1213986) groups attached to each boron atom. Its physical characteristics are crucial for its handling, storage, and application in various chemical syntheses.

Quantitative Data Summary

The experimentally determined physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value |

| Melting Point | 10 - 11 °C |

| Boiling Point | 130 °C |

| Density | 1.216 g/mL |

| Flash Point | 14 °C |

| Refractive Index (n20/D) | 1.4 |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the melting and boiling points of this compound. These protocols are based on established laboratory techniques for organic compounds.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of solidified this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, creating a sample column of 2-3 mm in height.[1][2][3][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, which contains a heat-transfer fluid (e.g., mineral oil or silicone oil).[2][3][5]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2] The sample is observed through a magnifying lens.

-

Data Recording: Two temperatures are recorded:

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Capillary Method)

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.[5][6][7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, with the bottom of the test tube level with the thermometer bulb. This setup is then immersed in a heating bath (e.g., a Thiele tube filled with a high-boiling liquid).[5][6]

-

Heating and Observation: The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6] The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6]

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound, a process crucial for ensuring the purity and identity of the compound before its use in further applications.

Caption: Workflow for the Synthesis and Characterization of this compound.

References

- 1. ursinus.edu [ursinus.edu]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Solubility of Trimethoxyboroxine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethoxyboroxine (TMBX), a versatile organoboron compound. An understanding of its solubility and chemical properties is critical for its application in organic synthesis, materials science, and as an electrolyte additive. This compound, also known as 2,4,6-trimethoxy-1,3,5,2,4,6-trioxatriborinane, is noted for its reactivity, particularly its sensitivity to moisture.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value |

| CAS Number | 102-24-9[1] |

| Molecular Formula | C₃H₉B₃O₆[2] |

| Molecular Weight | 173.53 g/mol [3] |

| Appearance | Clear, colorless liquid[1][4] |

| Melting Point | 10-11 °C[3][5] |

| Boiling Point | 130 °C[3][5] |

| Density | ~1.216 g/mL at 25 °C[6] |

| Flash Point | 9-14 °C[5] |

| Refractive Index | n20/D 1.4 (lit.)[4] |

| Sensitivity | Air and moisture sensitive[4][5] |

Solubility Profile of this compound

This compound exhibits solubility in a range of common organic solvents. However, it is insoluble in saturated organic solvents. It is critical to note that this compound reacts with water, leading to hydrolysis.[1][3][4][5] This reactivity precludes its use in aqueous solutions and necessitates the use of anhydrous solvents for most applications.

The qualitative solubility of this compound in various organic solvents is summarized in the table below.

| Solvent Class | Solvent | Solubility |

| Ethers | Diethyl Ether | Soluble[7] |

| Tetrahydrofuran (THF) | Soluble | |

| Alcohols | Methanol | Soluble[7] |

| Ethanol | Soluble[5][7] | |

| Ketones | Acetone | Soluble[5][7] |

| Aromatic Hydrocarbons | Toluene | Soluble[7] |

| Xylene | Soluble[7] | |

| Halogenated Hydrocarbons | Chloroform | Soluble[7] |

| Carbon Tetrachloride | Soluble[7] | |

| Sulfur-containing Solvents | Carbon Disulfide | Soluble[7] |

| Saturated Hydrocarbons | Hexane | Insoluble[7] |

| Cyclohexane | Insoluble[7] | |

| Heptane | Insoluble[7] | |

| Protic Solvents | Water | Reacts to form boric acid and methanol[3][4][5] |

Chemical Stability and Hydrolysis

This compound is highly susceptible to hydrolysis in the presence of moisture. The boroxine (B1236090) ring cleaves to form boric acid and methanol.[5] This reaction is a critical consideration for the storage and handling of the compound, which should be performed under an inert, dry atmosphere.

The hydrolysis reaction pathway is illustrated below.

Caption: Hydrolysis of this compound.

Experimental Protocol: Solubility Determination

While specific quantitative solubility data for this compound is not widely published, a common approach for determining the solubility of boronic acid derivatives is the dynamic (synthetic) method.[8][9] This protocol outlines a generalized procedure for determining the solubility of a compound like this compound in an organic solvent at various temperatures.

Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a specific solvent, thus defining a point on the solubility curve.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Jacketed glass vessel with a magnetic stirrer and temperature probe

-

Circulating bath for temperature control

-

Light source (e.g., laser)

-

Luminance probe or photodetector

-

Analytical balance (accuracy ±0.1 mg)

Procedure:

-

Preparation: A sample of known composition is prepared by accurately weighing this compound and the selected anhydrous solvent into the jacketed glass vessel. This must be done under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.

-

Heating: The biphasic (solid-liquid) mixture is stirred vigorously while being heated at a slow, constant rate (e.g., 0.3 K/h) using the circulating bath.[8]

-

Turbidity Measurement: A light source is directed through the sample, and a detector on the opposite side measures the light transmission. The presence of undissolved solid solute will scatter the light, resulting in lower light transmission (turbidity).

-

Equilibrium Point Determination: The temperature at which the last solid particles dissolve is observed as a sharp increase in light transmission. This point of disappearance of turbidity is considered the solid-liquid equilibrium temperature for that specific concentration.

-

Data Collection: The experiment is repeated with different known compositions of solute and solvent to generate a series of data points (concentration vs. equilibrium temperature).

-

Solubility Curve: The collected data points are plotted to construct a solubility curve for this compound in the chosen solvent.

The workflow for this experimental protocol is visualized below.

Caption: Dynamic Method for Solubility Determination.

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 102-24-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | Fisher Scientific [fishersci.ca]

- 4. This compound CAS#: 102-24-9 [m.chemicalbook.com]

- 5. Buy this compound | 102-24-9 [smolecule.com]

- 6. This compound | JSC Aviabor [jsc-aviabor.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity and Hydrolysis of Trimethoxyboroxine with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxyboroxine ((CH₃O)₃B₃O₃), a key reagent and intermediate in organic synthesis and materials science, is characterized by its significant reactivity towards water. This technical guide provides a comprehensive overview of the hydrolysis of this compound, a critical consideration for its storage, handling, and application. The document details the reaction mechanism, outlines experimental protocols for kinetic analysis, and presents the underlying principles governing its stability. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound while mitigating the challenges posed by its hydrolytic instability.

Introduction

This compound is a cyclic anhydride (B1165640) of boric acid and methanol (B129727). It belongs to the boroxine (B1236090) class of compounds, which are six-membered rings composed of alternating boron and oxygen atoms. Its utility is widespread, serving as a precursor for the synthesis of boronic acids, a component in flame retardants, and an additive in electrolyte formulations for lithium-ion batteries. However, the presence of the B-O-C ester linkages and the inherent electrophilicity of the boron atoms render this compound highly susceptible to hydrolysis. Understanding the kinetics and mechanism of this degradation pathway is paramount for ensuring reproducibility in experimental work and for the formulation of stable products.

Reactivity and Hydrolysis Mechanism

The hydrolysis of this compound is a reversible reaction that yields boric acid and methanol. The overall reaction is as follows:

(CH₃O)₃B₃O₃ + 6H₂O ⇌ 3B(OH)₃ + 3CH₃OH

This equilibrium is highly sensitive to the presence of water, even atmospheric moisture. The reaction proceeds through a multi-step mechanism, likely initiated by the nucleophilic attack of a water molecule on one of the electrophilic boron atoms in the boroxine ring. While detailed mechanistic studies specifically for this compound are not extensively published, a plausible mechanism can be inferred from computational studies on borate (B1201080) networks and experimental work on related arylboroxines.

The proposed mechanism involves the following key stages:

-

Nucleophilic Attack: A water molecule attacks a boron atom, leading to the formation of a tetracoordinate boron intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule, potentially facilitated by another water molecule acting as a bridge, to a methoxy (B1213986) group.

-

Ring Opening/Methanol Elimination: The B-O bond in the ring cleaves, or the protonated methoxy group is eliminated as methanol, leading to the formation of an acyclic intermediate.

-

Sequential Hydrolysis: The process repeats for the remaining B-O-CH₃ and B-O-B linkages until the boroxine ring is fully decomposed into three molecules of boric acid and three molecules of methanol.

Water can act as both a reagent and a catalyst in this process, similar to what has been observed in the hydrolysis of arylboroxines.

Visualized Reaction Pathway

The following diagram illustrates the initial steps of the proposed hydrolysis mechanism.

Caption: Proposed mechanism for the initial steps of this compound hydrolysis.

Quantitative Data on Hydrolysis

Factors known to influence the rate of hydrolysis of related boronic esters include:

| Factor | Effect on Hydrolysis Rate | Rationale |

| Water Concentration | Increases | Water is a reactant; higher concentration drives the equilibrium towards products. |

| Temperature | Increases | Provides the necessary activation energy for the reaction. |

| pH (Acidity/Basicity) | Can be catalyzed by both acid and base | For related compounds, both H⁺ and OH⁻ can accelerate the rate-limiting steps of hydrolysis.[1] |

| Solvent Polarity | Influential | The polarity and hydrogen-bonding capability of the solvent can stabilize transition states, affecting the reaction rate.[2] |

Experimental Protocols for Kinetic Analysis

The hydrolysis of this compound can be effectively monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly well-suited for this purpose as it allows for the direct observation of the disappearance of the methoxy protons of this compound and the simultaneous appearance of the methyl protons of the methanol product.

Kinetic Analysis of this compound Hydrolysis via ¹H NMR Spectroscopy

Objective: To determine the rate of hydrolysis of this compound by monitoring the change in concentration of the reactant and product over time.

Materials:

-

This compound (>95% purity)

-

Deuterated solvent (e.g., Acetonitrile-d₃, DMSO-d₆)

-

Deionized water (or D₂O if monitoring hydroxyl protons is desired)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a singlet in a clear region of the spectrum)

-

NMR tubes

-

Gas-tight syringes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen deuterated solvent (e.g., 100 mM in Acetonitrile-d₃).

-

Prepare a stock solution of the internal standard in the same deuterated solvent (e.g., 50 mM).

-

Note: All glassware must be thoroughly dried to prevent premature hydrolysis.

-

-

Sample Preparation for NMR Analysis:

-

In a clean, dry NMR tube, add a precise volume of the this compound stock solution and the internal standard stock solution.

-

Ensure the NMR spectrometer is tuned and ready for acquisition. The sample temperature should be equilibrated to the desired reaction temperature (e.g., 298 K).

-

Acquire an initial ¹H NMR spectrum (t=0) before the addition of water. This spectrum will serve as a reference.

-

-

Initiation of Hydrolysis and Data Acquisition:

-

Using a gas-tight syringe, inject a precise amount of deionized water into the NMR tube. The amount of water will determine the reaction rate and should be chosen to allow for monitoring over a convenient timescale (e.g., a 10-fold molar excess relative to this compound).

-

Immediately after adding water and briefly shaking the tube, place it in the NMR spectrometer and begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes for the first hour, then at longer intervals).[3]

-

-

Data Analysis:

-

Process each spectrum (Fourier transform, phase correction, and baseline correction).

-

For each time point, integrate the signal corresponding to the methoxy protons of this compound (around 3.70 ppm) and the signal of the internal standard.

-

The concentration of this compound at time t can be calculated relative to the constant concentration of the internal standard.

-

Plot the concentration of this compound versus time.

-

Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if water is in large excess).

-

Visualized Experimental Workflow

The following diagram outlines the workflow for the kinetic analysis.

Caption: Workflow for kinetic analysis of this compound hydrolysis via ¹H NMR.

Conclusion

This compound is a valuable chemical entity whose utility is intrinsically linked to its reactivity with water. While this reactivity presents challenges for its handling and long-term storage, a thorough understanding of the hydrolysis mechanism and kinetics allows for the development of strategies to mitigate its degradation. The lack of published quantitative data necessitates that researchers conduct their own kinetic studies under relevant conditions. The ¹H NMR-based protocol detailed in this guide provides a robust and accessible method for this purpose. By characterizing the hydrolytic stability of this compound, scientists can better control its reactivity, leading to more reliable and reproducible outcomes in both research and development applications.

References

understanding the Lewis acid character of trimethoxyboroxine

An In-depth Technical Guide to the Lewis Acid Character of Trimethoxyboroxine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound, (CH₃OBO)₃, is a six-membered heterocyclic compound composed of alternating boron and oxygen atoms, with each boron atom bonded to a methoxy (B1213986) group. This planar, inorganic analogue of benzene (B151609) is recognized for its role as a versatile reagent and catalyst in various chemical processes. Its utility in applications ranging from polymer chemistry to asymmetric synthesis stems directly from the inherent electron deficiency of its boron centers, which imparts significant Lewis acidic character.

A Lewis acid is defined as a molecular entity that can accept an electron pair. In this compound, the three boron atoms are sp² hybridized and possess an empty p-orbital, making them electrophilic and capable of accepting electron density from Lewis bases. This guide provides a comprehensive technical overview of the Lewis acid character of this compound, focusing on the methods used for its quantification, detailed experimental protocols, and its mechanistic role in key catalytic applications.

Quantifying the Lewis Acidity of Boron Compounds

The strength of a Lewis acid is a critical parameter that dictates its reactivity and catalytic efficacy. Several experimental and computational methods have been established to quantify the Lewis acidity of organoboron compounds. While specific experimental data for this compound is not prevalent in the reviewed literature, this section outlines the primary techniques used for analogous boroxine (B1236090) and borane (B79455) systems.

Common Scales and Descriptors

The Lewis acidity of boranes is typically quantified using one or more of the following metrics:

-

Acceptor Number (AN): An experimental scale based on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon coordination with a Lewis acid. A higher AN value corresponds to stronger Lewis acidity.

-

Fluoride (B91410) Ion Affinity (FIA): A computational metric defined as the negative enthalpy of the gas-phase reaction between a Lewis acid and a fluoride ion. A more positive FIA value indicates a stronger Lewis acid.

-

Hydride Ion Affinity (HIA): A computational value similar to FIA, using a hydride ion as the reference Lewis base.

Data Presentation: Lewis Acidity of Benchmark Compounds

To provide a comparative context for the anticipated Lewis acidity of this compound, the following table summarizes the Acceptor Numbers (AN) for several well-characterized Lewis acids.

| Lewis Acid | Probe Molecule | Solvent | Acceptor Number (AN) | Reference(s) |

| Hexane (B92381) | Et₃PO | Hexane | 0 | |

| Dichloromethane | Et₃PO | Dichloromethane | 20.4 | |

| Boron Trifluoride (BF₃) | Et₃PO | - | 89 | |

| Boron Trichloride (BCl₃) | Et₃PO | - | 106 | |

| Boron Tribromide (BBr₃) | Et₃PO | - | 109 | |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Et₃PO | - | 82 | |

| Antimony Pentachloride (SbCl₅) | Et₃PO | Dichloroethane | 100 |

Table 1: Gutmann-Beckett Acceptor Numbers for common solvents and benchmark Lewis acids.

Experimental and Computational Protocols

Experimental Determination of Acceptor Number (Gutmann-Beckett Method)

This protocol describes a standardized procedure for determining the AN of a Lewis acid like this compound using ³¹P NMR spectroscopy.

Objective: To measure the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon adduct formation with this compound and calculate the corresponding Acceptor Number.

Materials:

-

This compound (analyte)

-

Triethylphosphine oxide (Et₃PO, probe molecule)

-

Anhydrous, weakly Lewis acidic deuterated solvent (e.g., C₆D₆ or CDCl₃)

-

High-resolution NMR spectrometer with a phosphorus probe

-

Inert atmosphere glovebox or Schlenk line

-

NMR tubes with J. Young valves

Procedure:

-

Preparation of Stock Solution: Inside a glovebox, prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.05 M).

-

Reference Spectrum: Transfer an aliquot of the Et₃PO stock solution (e.g., 0.6 mL) to a J. Young NMR tube. Record the ³¹P{¹H} NMR spectrum. This chemical shift (δ_free) serves as the reference. For Et₃PO in hexane, δ_free is 41.0 ppm.

-

Sample Preparation: Prepare a solution of this compound in the deuterated solvent at a known concentration (e.g., 0.05 M).

-

Adduct Formation: In an NMR tube, combine an equimolar amount of the this compound solution and the Et₃PO stock solution (e.g., 0.3 mL of each for a 1:1 mixture).

-

Adduct Spectrum: Allow the solution to equilibrate for approximately 5-10 minutes at a controlled temperature (e.g., 23 °C). Record the ³¹P{¹H} NMR spectrum of the mixture to obtain the chemical shift of the Lewis acid-base adduct (δ_adduct).

-

Calculation of Acceptor Number (AN): Use the Gutmann equation to calculate the AN: AN = 2.21 × (δ_adduct - δ_free) where δ_free is the chemical shift of Et₃PO in hexane (41.0 ppm).

Caption: this compound acting as a Lewis acid.

Computational Determination of Fluoride Ion Affinity (FIA)

This protocol outlines the theoretical steps to calculate the FIA of this compound.

Objective: To compute the gas-phase enthalpy change for the reaction of this compound with a fluoride ion.

Software: A quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

Methodology:

-

Geometry Optimization:

-

Construct the 3D structure of this compound, (CH₃OBO)₃.

-

Perform a full geometry optimization and frequency calculation using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a robust basis set like 6-311+G(d,p)). Confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Perform a similar calculation for the fluoride adduct, [(CH₃OBO)₃F]⁻. The fluoride ion will coordinate to one of the boron centers, which will change its geometry from trigonal planar to tetrahedral.

-

-

Enthalpy Calculation:

-

From the output of the frequency calculations, obtain the thermal correction to enthalpy for this compound, the fluoride ion (F⁻), and the fluoride adduct at a standard temperature (298.15 K).

-

-

FIA Calculation:

-

Calculate the electronic energies (E_elec) for all three species from the optimization calculations.

-

The total enthalpy (H) for each species is the sum of its electronic energy and its thermal correction.

-

The FIA is calculated as the negative of the reaction enthalpy (ΔH_rxn): ΔH_rxn = H_adduct - (H_this compound + H_fluoride) FIA = -ΔH_rxn

-

Role in Catalysis: Mechanisms and Workflows

The Lewis acidic boron centers in this compound are the key to its catalytic activity. By accepting electron pairs from substrates, it can activate them for subsequent reactions.

Precursor to Chiral Lewis Acid Catalysts

This compound is a key precursor in the synthesis of Corey-Bakshi-Shibata (CBS) catalysts, which are powerful chiral Lewis acids for enantioselective reductions. The boroxine ring serves as a convenient source of B-O linkages for constructing the active oxazaborolidine core.

Caption: Synthesis of a CBS catalyst core from this compound.

Catalyst for Epoxy Resin Curing

This compound can act as a latent thermal catalyst for the cationic polymerization of epoxy resins. At ambient temperatures, it is relatively stable. Upon heating, it can initiate polymerization by creating an active Lewis or Brønsted acid species that attacks the epoxide ring.

The proposed mechanism, analogous to other boron-based Lewis acid catalysts, involves three main stages: initiation, propagation, and termination.

Caption: Proposed pathway for epoxy curing catalyzed by this compound.

In the initiation step, the generated Lewis acid (LA) coordinates to the oxygen atom of an epoxy ring. This coordination polarizes the C-O bond, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by another epoxy monomer. This process propagates, leading to the formation of a cross-linked polymer network, which is the cured, solid resin.

Conclusion

The Lewis acid character of this compound is fundamental to its chemical reactivity and its utility as a catalyst and synthetic precursor. Governed by the three electron-deficient boron centers within its stable boroxine ring, its ability to accept electron density allows it to activate substrates in a variety of important transformations. While direct quantitative experimental data on its Lewis acidity requires further investigation, established methodologies like the Gutmann-Beckett method provide a clear framework for such characterization. The mechanistic pathways in CBS catalyst synthesis and epoxy curing highlight the practical and powerful implications of its Lewis acidic nature, making it a compound of significant interest to researchers in both industrial and academic settings.

An In-depth Technical Guide to the ¹H NMR Analysis of Trimethoxyboroxine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of trimethoxyboroxine using proton nuclear magnetic resonance (¹H NMR) spectroscopy. This compound is a valuable reagent in organic synthesis and materials science, and ¹H NMR is a fundamental technique for its characterization, providing insights into its purity and structural integrity.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by its simplicity, owing to the molecule's symmetrical structure. The three methoxy (B1213986) groups (-OCH₃) are chemically equivalent, and therefore, they resonate at the same frequency, resulting in a single sharp signal.

Data Summary

The quantitative ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) is summarized in the table below.

| Parameter | Value | Description |

| Chemical Shift (δ) | ~3.68 ppm[1] | The position of the signal, indicative of the chemical environment of the methoxy protons. |

| Multiplicity | Singlet (s) | The signal appears as a single peak, indicating no adjacent non-equivalent protons for spin-spin coupling. |

| Integration | 9H | The area under the peak corresponds to the nine equivalent protons of the three methoxy groups. |

| Coupling Constant (J) | N/A | As the signal is a singlet, there are no coupling constants to report. |

Experimental Protocols

Detailed methodologies for the preparation and analysis of a this compound sample via ¹H NMR are crucial for obtaining high-quality, reproducible data.

1. Sample Preparation for ¹H NMR Analysis

-

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube

-

Pipettes

-

Vial

-

-

Procedure:

-

Weigh approximately 5-10 mg of this compound in a clean, dry vial.

-

Add approximately 0.5-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[1]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Cap the NMR tube securely.

-

-

Important Considerations:

-

This compound is sensitive to moisture.[2] All glassware should be thoroughly dried, and exposure to the atmosphere should be minimized to prevent hydrolysis, which can lead to the formation of boric acid and methanol (B129727).

-

The choice of deuterated solvent is critical. CDCl₃ is a common choice as this compound is soluble in it, and its residual peak does not interfere with the signal of interest.[1]

-

2. ¹H NMR Data Acquisition

-

Instrumentation:

-

A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz, 400 MHz, or 600 MHz).

-

-

Typical Acquisition Parameters (for a 300 MHz spectrometer):

-

Solvent: CDCl₃[1]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Typically a 90-degree pulse

-

Acquisition Time: 2-4 seconds

-

Temperature: 298 K (25 °C)

-

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Interpretation of the ¹H NMR Spectrum

-

Purity Assessment: The presence of a single, sharp singlet at approximately 3.68 ppm is indicative of pure this compound. The integration of this peak should correspond to nine protons.

-

Identification of Impurities: The ¹H NMR spectrum is also a powerful tool for identifying common impurities.

-

Methanol: A potential byproduct of the synthesis or a product of hydrolysis, methanol typically appears as a singlet around 3.49 ppm in CDCl₃.

-

Trimethyl Borate: A starting material in one of the common synthetic routes, trimethyl borate, shows a singlet at approximately 3.42 ppm.[3]

-

Water: The presence of water can lead to hydrolysis of this compound. A broad singlet due to water may be observed, and the presence of methanol and boric acid (which is often not directly observed in the ¹H NMR spectrum) can be inferred.

-

Stability Considerations

This compound is known to be sensitive to moisture and can hydrolyze back to boric acid and methanol.[2] This equilibrium is important to consider during sample handling and NMR analysis. The formation of boroxine (B1236090) from boronic acids is a reversible process, and the presence of water can shift the equilibrium away from the desired boroxine.[4] Therefore, for accurate and reliable ¹H NMR analysis, it is imperative to use dry solvents and minimize the sample's exposure to atmospheric moisture.

References

Characterization of Trimethoxyboroxine Utilizing Fourier-Transform Infrared (FT-IR) Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxyboroxine ((CH₃O)₃B₃O₃) is a significant organoboron compound with a planar six-membered ring structure, finding applications in organic synthesis, materials science, and as a precursor for more complex boronic acid derivatives. Its utility necessitates precise and reliable characterization methods. This technical guide provides an in-depth overview of the characterization of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. Detailed experimental protocols for sample handling of this air- and moisture-sensitive compound, a comprehensive analysis of its vibrational spectrum, and a summary of key spectral data are presented. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize FT-IR spectroscopy for the identification and quality assessment of this compound.

Introduction to FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its characteristic vibrations (stretching, bending, etc.). This absorption pattern generates a unique spectral "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.

For this compound, FT-IR spectroscopy is particularly adept at confirming the presence of the core boroxine (B1236090) ring (B₃O₃) and the methoxy (B1213986) (O-CH₃) substituents. The key vibrational modes of interest include the B-O stretching within the ring and exocyclic to the methoxy groups, as well as the various C-H stretching and bending modes of the methyl groups. The position and intensity of these absorption bands provide definitive structural information.

Experimental Protocol: FT-IR Analysis of this compound

Due to the air- and moisture-sensitive nature of this compound, proper sample handling is critical to obtain an accurate FT-IR spectrum and prevent sample degradation. The following protocol is recommended for analysis using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is well-suited for liquid samples and minimizes sample preparation.

2.1. Materials and Equipment

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

This compound sample.

-

Inert atmosphere glovebox or Schlenk line.

-

Anhydrous solvent (e.g., hexane (B92381) or dichloromethane) for cleaning.

-

Gas-tight syringe and needle.

-

Lint-free wipes.

2.2. Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and ATR accessory are clean and dry.

-

Purge the spectrometer with dry nitrogen or argon to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Handling (under inert atmosphere):

-

Perform all sample manipulations within a glovebox or under a positive pressure of an inert gas using a Schlenk line.

-

Using a gas-tight syringe, carefully draw a small aliquot (a few drops) of the this compound liquid.

-

-

Sample Application (ATR):

-

Quickly and carefully dispense a small drop of the this compound onto the center of the ATR crystal.

-

Ensure the crystal surface is completely covered by the liquid sample to obtain a strong signal.

-

-

Spectral Acquisition:

-

Acquire the FT-IR spectrum. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal averaging to improve signal-to-noise ratio)

-

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

-

Cleaning:

-

After analysis, promptly clean the ATR crystal.

-

Wipe the crystal with a lint-free wipe soaked in an anhydrous solvent (e.g., hexane or dichloromethane).

-

Ensure the crystal is completely dry before the next measurement.

-

FT-IR Spectral Data and Vibrational Assignments

The FT-IR spectrum of this compound is characterized by several strong absorption bands corresponding to the vibrations of its constituent bonds. The table below summarizes the key vibrational frequencies and their assignments based on published data.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3000 - 2800 | Medium-Strong | C-H stretching (aliphatic) of the methoxy groups. |

| ~1390 | Strong | B-O stretching (exocyclic to the methoxy groups). |

| ~1320 | Strong | B-O asymmetric stretching within the boroxine ring. |

| ~1250 | Strong | B-O-B stretching within the boroxine ring. |

| ~1080 | Medium | C-O stretching of the methoxy groups. |

| ~730 | Strong | B-O-B out-of-plane bending of the boroxine ring. |

Note: The peak positions can vary slightly depending on the sample purity and the specific FT-IR instrument used.

Visualization of Key Structural-Spectral Relationships

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure of this compound and its characteristic FT-IR absorption bands.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of this compound. By following the detailed experimental protocol outlined in this guide, which emphasizes the importance of handling this air- and moisture-sensitive compound under an inert atmosphere, researchers can obtain high-quality, reproducible spectra. The provided table of vibrational assignments and the structural correlation diagram serve as a valuable reference for spectral interpretation, enabling confident identification and purity assessment of this compound in various research and development settings.

References

Trimethoxyboroxine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Organoboron Compound

Abstract

Trimethoxyboroxine (TMBX), a prominent member of the organoboron compound family, stands as a versatile and pivotal reagent in modern organic synthesis and materials science. This technical guide provides a comprehensive overview of its core properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development. Detailed experimental protocols for its synthesis and its application in the preparation of boronic acids are presented, alongside a summary of its physical and chemical characteristics. Furthermore, this document employs visualizations to illustrate key experimental workflows, offering a clear and concise understanding of the practical applications of this compound.

Introduction

Organoboron compounds have emerged as indispensable tools in synthetic chemistry, largely due to their unique reactivity, stability, and functional group tolerance.[1] Among these, this compound (CAS No. 102-24-9) holds a significant position.[1][2] It is a cyclic trimer of boric acid methyl ester, characterized by a six-membered ring of alternating boron and oxygen atoms, with a methoxy (B1213986) group attached to each boron atom.[3] This structure imparts unique reactivity, making it a valuable precursor for the synthesis of boronic acids and a key component in various chemical transformations.[1] Its applications extend from being a crucial reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to its use in polymer chemistry as a crosslinking agent and flame retardant.[2][4] This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties, synthesis, and practical applications in a manner that is accessible and informative for professionals in the chemical and pharmaceutical sciences.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective utilization in experimental settings. The key properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | References |

| CAS Number | 102-24-9 | [1][2][3][5] |

| Molecular Formula | C₃H₉B₃O₆ | [1][3][5] |

| Molecular Weight | 173.53 g/mol | [5] |

| Appearance | Clear, colorless liquid | [2][6] |

| Odor | Strong | [3][7] |

| Boiling Point | 130 °C | [3][5][6][8][9] |

| Melting Point | 10-11 °C | [3][7] |

| Density | 1.195 - 1.216 g/mL at 25 °C | [3][5][8][9] |

| Refractive Index | n20/D 1.4 | [5][8] |

| Vapor Pressure | 30 mmHg at 25 °C | [5][8] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [1][2][3] |

| Stability | Air and moisture sensitive. | [2][3] |

Safety and Handling Information

This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources.[2][7] It is corrosive and can cause serious eye damage and skin irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2][7]